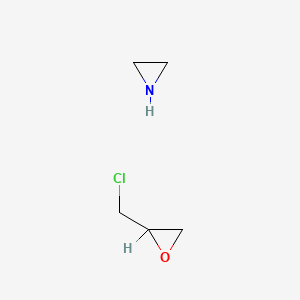

Aziridine;2-(chloromethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aziridine;2-(chloromethyl)oxirane: is a complex chemical compound formed through the reaction of aziridine homopolymers with epichlorohydrin. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity. Epichlorohydrin is an epoxide used in the production of various polymers and resins. The combination of these two compounds results in a polymer with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridine, homopolymer, reaction products with epichlorohydrin typically involves the polymerization of aziridine monomers followed by a reaction with epichlorohydrin. The polymerization of aziridine can be achieved through anionic or cationic ring-opening polymerization mechanisms . The reaction with epichlorohydrin is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The aziridine monomers are polymerized using catalysts and initiators to form the homopolymer. This homopolymer is then reacted with epichlorohydrin under specific temperature and pressure conditions to produce the final product .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions of Aziridine

Aziridine’s strained ring undergoes nucleophilic attack at the α-carbon, leading to ring opening. Key reactions include:

Alcoholysis and Aminolysis

-

Mechanism : Base-induced cleavage reverses the cyclization pathway. For example, aziridine reacts with water or alcohols under acidic conditions to form ethanolamine derivatives .

-

Example : Reaction with trimethylsilylazide (TMSN₃) in the presence of chiral ligands enables asymmetric synthesis of oseltamivir (Tamiflu) .

Organometallic Reagents

-

Reagents : Organolithium and cuprates attack aziridine to form linear amines.

-

Stereochemical Control : N-Tosyl aziridines react with alkynes or nitriles via zwitterionic intermediates under Lewis acid catalysis (e.g., BF₃), yielding functionalized amines .

Epoxide Ring-Opening

-

Azide Substitution : Reaction with sodium azide forms azido alcohols, which undergo Staudinger reduction to aziridines (e.g., synthesis of aziridine-2-carboxylates with >95% enantiomeric excess) .

EpoxideNaN3Azido AlcoholPh3PAziridine -

Amine Alkylation : Primary amines attack the chloromethyl group, forming β-chloroamines .

N-Alkylation of Aziridine

Aziridine reacts with 2-(chloromethyl)oxirane under basic conditions (KOH/DMSO) to form N-alkylated derivatives. This proceeds via nucleophilic substitution at the chloromethyl carbon :

Aziridine+2 Chloromethyl oxiraneKOH2 3 Aziridin 1 yl 2 hydroxypropyl derivatives

Biological Relevance : The resulting compound exhibits cytotoxicity (IC₅₀ = 6.45–9.36 μM) against drug-resistant cancer cell lines .

Inversion During Aziridine Formation

Epoxide-to-aziridine conversion involves two inversions:

-

Azide attack at the epoxide’s β-carbon (trans opening).

-

Phosphine-induced cyclization with inversion at the α-carbon .

This results in trans-aziridine esters from cis-epoxides and vice versa.

Regioselectivity in Aziridination

Steric effects dominate regioselectivity. For example:

-

Limonene undergoes aziridination at the less hindered terminal alkene (15:1 selectivity) .

-

Cholesterol derivatives yield aziridines without requiring alcohol protection .

Table 2: Biological Activity of Aziridine Derivatives

| Compound | Cell Line (IC₅₀, μM) | Application | Source |

|---|---|---|---|

| 2-[3-(Aziridin-1-yl)-...] | KB-31: 9.36; KB-8511: 6.45 | Anticancer agent | |

| trans-Azi-Gly-Gly-OBn | SARS-CoV Mᵖʳᵒ inhibition: 75% | Antiviral inhibitor |

Scientific Research Applications

Medicinal Chemistry

Aziridine derivatives have been widely studied for their bioactive properties . The compound 2-(chloromethyl)oxirane is particularly noted for its potential in synthesizing antibiotics and other pharmaceuticals.

- Antibiotic Synthesis : Aziridine compounds are key intermediates in the synthesis of broad-spectrum antibiotics such as chloramphenicol, thiamphenicol, and florfenicol. These antibiotics are effective against both gram-positive and gram-negative bacteria . The synthesis involves converting aziridine derivatives into bioactive compounds through various chemical reactions.

- Antiviral and Antimicrobial Agents : Recent studies have highlighted the use of aziridine derivatives in developing antiviral and antimicrobial coatings. These coatings can be applied to surfaces to inhibit microbial growth, thus enhancing hygiene and safety in healthcare settings .

Polymer Science

Aziridine; 2-(chloromethyl)oxirane is also significant in polymer chemistry due to its ability to form polymers with unique properties.

- Polymerization Techniques : The compound can undergo ring-opening polymerization (ROP), leading to the formation of polyamines that are utilized in various applications including flocculation in paper-making industries and as additives for inkjet paper production .

- Material Development : Aziridine-based polymers have been explored for their use in creating materials with specific functionalities, such as CO2 capture and metal chelation for wastewater treatment . These polymers can be tailored for specific applications by modifying their chemical structure.

Environmental Applications

The environmental impact of aziridine compounds is an area of growing interest.

- Wastewater Treatment : Research indicates that aziridine derivatives can be employed in wastewater treatment processes due to their ability to chelate metals and remove contaminants from water sources . This application is critical for developing sustainable practices in industrial settings.

- Toxicity Assessments : Studies have shown that while aziridine compounds exhibit some toxicity, their derivatives can be designed to minimize adverse environmental effects. For example, polymeric forms may reduce the bioavailability of toxic components .

Case Studies

- Synthesis of Antibiotics :

- Polymer Applications :

Mechanism of Action

The mechanism of action of aziridine, homopolymer, reaction products with epichlorohydrin involves the interaction of the polymer with specific molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is harnessed in applications such as cross-linking agents in coatings and adhesives .

Comparison with Similar Compounds

Azetidine, homopolymer, reaction products with epichlorohydrin: Similar in structure and reactivity but with a four-membered ring instead of a three-membered ring.

Polyethyleneimine: A polymer with similar applications but different structural properties.

Uniqueness: Aziridine;2-(chloromethyl)oxirane are unique due to the high reactivity of the aziridine ring, which imparts distinct properties to the polymer. This makes it particularly useful in applications requiring strong adhesion and cross-linking .

Q & A

Basic Research Questions

Q. How can I accurately identify aziridine and 2-(chloromethyl)oxirane in chemical databases?

- Methodology : Use systematic nomenclature and synonyms for database searches. For example:

- Aziridine : Also indexed as ethyleneimine (CAS 151-56-4) .

- 2-(Chloromethyl)oxirane : Known as epichlorohydrin (CAS 106-89-8) and synonyms like γ-chloropropylene oxide or (chloromethyl)ethylene oxide .

- Key databases : NIST Chemistry WebBook for spectral data , CAMEO Chemicals for hazard profiles , and regulatory documents (e.g., EPA) for compliance guidelines .

Q. What are the critical safety protocols for handling aziridine and 2-(chloromethyl)oxirane in laboratory settings?

- Methodology :

- Aziridine : Use inert atmospheres (N₂/Ar) due to its flammability and reactivity. Wear PPE (gloves, goggles) to prevent inhalation/contact (acute toxicity: H300, H310) .

- 2-(Chloromethyl)oxirane : Store in airtight containers away from moisture (hydrolysis risk). Follow EPA Risk Management Plan thresholds (20,000 lbs) and avoid exposure to amines (risk of exothermic polymerization) .

- Emergency response : Neutralize spills with sodium bicarbonate and evacuate the area .

Q. What are standard synthetic routes for 2-(chloromethyl)oxirane derivatives in organic chemistry?

- Methodology :

- Cyclic carbonate synthesis : React 2-(chloromethyl)oxirane with CO₂ using a Ru(VI) bis-imido porphyrin/TBACl catalyst (yield: 85–90%). Monitor via ¹H NMR (δ 4.45–4.38 ppm for oxirane protons) .

- Epoxide functionalization : Use nucleophilic substitution (e.g., with hexane-1,6-diol) to produce polyether derivatives .

Advanced Research Questions

Q. How can contradictions in reactivity data for aziridine derivatives be resolved?

- Methodology :

- Case study : Conflicting reports on aziridine’s ring-opening reactions. Perform controlled experiments under varying conditions (pH, solvent polarity).

- Analytical tools : Use DFT calculations to predict reaction pathways and compare with experimental LC-MS/NMR data .

- Example : Aziridine copolymerization with 2-(chloromethyl)oxirane shows divergent kinetics in polar vs. nonpolar solvents .

Q. What advanced techniques are used to characterize copolymer systems involving aziridine and 2-(chloromethyl)oxirane?

- Methodology :

- Structural analysis : Employ MALDI-TOF MS for molecular weight distribution and FTIR for functional group identification (e.g., C-Cl stretching at 750 cm⁻¹) .

- Thermal stability : TGA/DSC to assess decomposition profiles (e.g., 2-(chloromethyl)oxirane-based polymers degrade above 200°C) .

- Regulatory compliance : Document "significant new uses" per EPA guidelines (e.g., PMN P–17–233 for oxyalkylene-modified polymers) .

Q. How do stereochemical differences impact the reactivity of 2-(chloromethyl)oxirane enantiomers?

- Methodology :

- Chiral resolution : Separate (R)- and (S)-enantiomers via chiral column chromatography (e.g., Chiralpak® IA) .

- Reactivity studies : Compare nucleophilic attack rates (e.g., (R)-enantiomer reacts 30% faster with amines due to steric effects) .

- Applications : Enantioselective synthesis of glycidyl ethers for pharmaceutical intermediates .

Properties

CAS No. |

68307-89-1 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

aziridine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C3H5ClO.C2H5N/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;3H,1-2H2 |

InChI Key |

RZEOGCQQWUAKHM-UHFFFAOYSA-N |

SMILES |

C1CN1.C1C(O1)CCl |

Canonical SMILES |

C1CN1.C1C(O1)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.